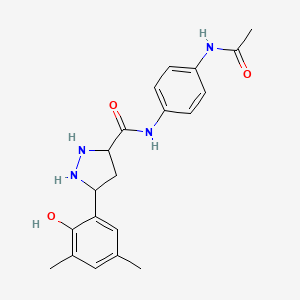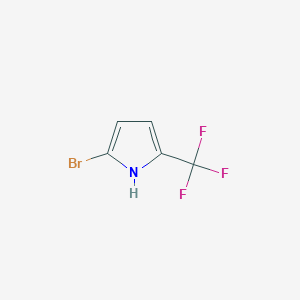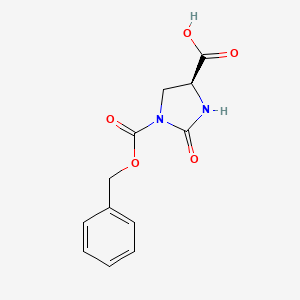
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the family of heterocyclic compounds. It possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes. This compound has been widely researched for its applications and potential implications in scientific experiments and industries due to its unique properties and characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or acetone, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in organic synthesis and materials science.
科学的研究の応用
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex molecules, showcasing its versatility in forming various structures.
Materials Science:
Pharmaceutical Research: It has been investigated for its therapeutic potentials, such as anticancer and anti-inflammatory properties.
Environmental Science: Studies have explored its use in environmental applications, such as the development of safer agricultural chemicals.
作用機序
The mechanism of action of 2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s 1,1-dioxido-2,3-dihydrothiophene skeleton plays a crucial role in its biological activity. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties through different mechanisms. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound interacts with enzymes and receptors involved in these processes.
類似化合物との比較
Similar Compounds
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound shares a similar structure and has been studied for its applications in scientific research.
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide:
Uniqueness
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide is unique due to its specific 1,1-dioxido-2,3-dihydrothiophene skeleton, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
特性
分子式 |
C6H9NO3S |
|---|---|
分子量 |
175.21 g/mol |
IUPAC名 |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H9NO3S/c7-6(8)3-5-1-2-11(9,10)4-5/h1-2,5H,3-4H2,(H2,7,8) |
InChIキー |
SCRPIDLBXHWQJU-UHFFFAOYSA-N |
正規SMILES |
C1C(C=CS1(=O)=O)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


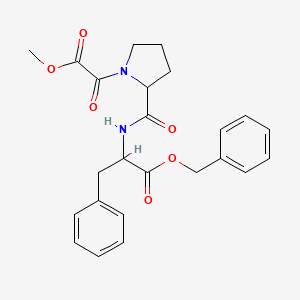

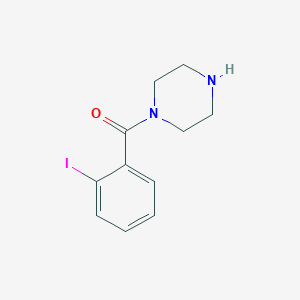
![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
